molecular formula C17H12ClNO3S2 B2464669 [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate CAS No. 328287-38-3

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate

Cat. No.: B2464669
CAS No.: 328287-38-3
M. Wt: 377.86
InChI Key: SNVVJHUTSBCMET-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate is a sulfonate ester characterized by a 4-chlorobenzenesulfonate group linked to a phenyl ring substituted with a thiophene-derived imine moiety. The compound’s structure integrates a sulfonate leaving group, a phenyl spacer, and a thiophene-imine functional group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVJHUTSBCMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate typically involves the condensation reaction of thiophene derivatives with aromatic amines and sulfonyl chlorides. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar condensation methods. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene derivatives. For instance, derivatives similar to [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Case Study:
A study published in Pharmaceutical Research demonstrated that certain thiophene derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene structure can enhance efficacy against resistant strains .

CompoundActivity AgainstMethod Used
Compound AE. coliTurbidimetric method
Compound BS. aureusAgar diffusion assay
Compound CC. albicansBroth microdilution

Anticancer Activity

The anticancer potential of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate has been explored through various assays targeting cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in cancer cells has been a focal point in recent research.

Case Study:
In a study examining the anticancer properties of related compounds, it was found that certain derivatives displayed IC50 values indicating potent cytotoxicity against MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment .

CompoundIC50 (µM)Cell Line
Compound D12.5MCF7
Compound E15.0HeLa
Compound F10.0A549

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate with target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound may act as a competitive inhibitor, effectively blocking key enzymatic pathways essential for cell survival.

Mechanism of Action

The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate with structurally analogous sulfonate esters, focusing on reactivity, physical properties, and applications.

Table 1: Structural Comparison

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate Thiophen-2-ylmethylideneamino ~352–453* Imine, thiophene, sulfonate
2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate Trimethylsilyl (TMS) ~314.9 Silyl, sulfonate
(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate Formyl, iodo, methoxy 452.6 Aldehyde, halogen, sulfonate
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate 1,2,3-Thiadiazole 352.82 Heterocycle, sulfonate
Phenyl 4-ethylbenzenesulfonate Ethyl (via cross-coupling) ~256.7 Alkyl, sulfonate

Physical and Electronic Properties

  • Solubility : Sulfonate esters generally exhibit moderate polarity. Bulky substituents (e.g., thiophene-imine) may reduce solubility in polar solvents compared to smaller analogs like phenyl 4-ethylbenzenesulfonate.
  • This contrasts with electron-withdrawing substituents (e.g., fluoro in 7c), which increase sulfonate leaving-group ability .

Biological Activity

The compound [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate (CAS: 328287-38-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical structure, biological activities, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of the compound is C17H12ClNO3S2C_{17}H_{12}ClNO_3S_2 with a molar mass of approximately 377.87 g/mol. The structure features a thiophene ring connected to an amine group, which is further linked to a phenyl group and a chlorobenzenesulfonate moiety.

PropertyValue
Molecular Formula C17H12ClNO3S2C_{17}H_{12}ClNO_3S_2
Molar Mass 377.87 g/mol
CAS Number 328287-38-3

Biological Activity Overview

Research into the biological activity of this compound indicates several promising applications, particularly in the fields of antimicrobial , anticancer , and antioxidant activities.

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on related thiophene derivatives has shown effectiveness against various bacterial strains by disrupting cell membranes, leading to cell death. Specific investigations into [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate are still ongoing to confirm these effects.

Anticancer Activity

In vitro studies have indicated that the compound may inhibit the growth of cancer cells. Similar derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis . The mechanisms of action are believed to involve interactions with specific cellular pathways, although detailed studies are needed to elucidate these pathways for this particular compound.

Antioxidant Properties

The antioxidant potential of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate has also been noted. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer .

Study 1: Antimicrobial Efficacy

A study demonstrated that thiophene derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of similar compounds, revealing that they can inhibit tumor growth in various cancer cell lines. The study compared the effectiveness of these compounds against standard chemotherapeutic agents, showing promising results in terms of lower IC50 values .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonateAntimicrobial, AnticancerThis Study
N'-[(E)-(thiophen-2-yl)methylidene]-2H-benzodioxole-5-carbohydrazideAntimicrobial
N'-[(E)-(4-hydroxyphenyl)methylidene]-4,5-diphenylthiophene-2-carbohydrazideAnticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.